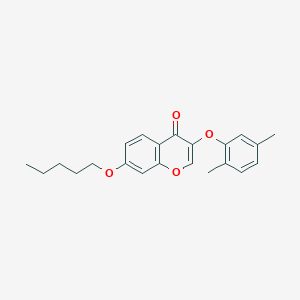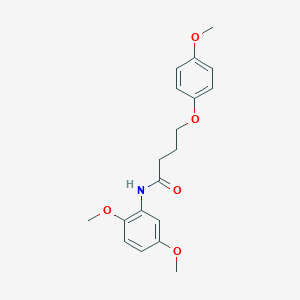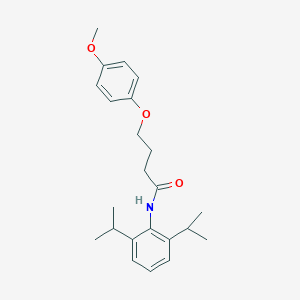![molecular formula C24H23FN2O3S B284778 N-(2,4-dimethylphenyl)-2-[(4-fluorophenyl)sulfonyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide](/img/structure/B284778.png)
N-(2,4-dimethylphenyl)-2-[(4-fluorophenyl)sulfonyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dimethylphenyl)-2-[(4-fluorophenyl)sulfonyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide is a chemical compound that has gained significant attention in the scientific community for its potential use in various research applications. This compound is commonly referred to as DMTQ, and it is a tetrahydroisoquinoline derivative that has been synthesized using several different methods.
Mecanismo De Acción
DMTQ acts as a dopamine D3 receptor antagonist, and it binds to the receptor, blocking the effects of dopamine. This results in a decrease in the reward response to drugs of abuse, which can help to reduce drug-seeking behavior.
Biochemical and Physiological Effects:
DMTQ has been shown to have several biochemical and physiological effects, including a decrease in the reinforcing effects of drugs of abuse, a decrease in drug-seeking behavior, and a decrease in drug-induced dopamine release in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using DMTQ in lab experiments include its ability to block the effects of dopamine and reduce drug-seeking behavior, making it a useful tool in the study of drug addiction. However, the limitations of using DMTQ include its potential to interact with other receptors in the brain, which can complicate interpretation of the results.
Direcciones Futuras
There are several potential future directions for the use of DMTQ in scientific research. One direction is the study of the effects of DMTQ on other neurotransmitter systems in the brain, such as the serotonin and norepinephrine systems. Another direction is the development of more selective D3 receptor antagonists that can be used in the treatment of drug addiction. Additionally, the use of DMTQ in animal models of other psychiatric disorders, such as depression and anxiety, could provide valuable insights into the role of dopamine in these conditions.
Métodos De Síntesis
The synthesis of DMTQ has been achieved using various methods, including the reaction of 2,4-dimethylphenylisocyanate with 4-fluorobenzenesulfonyl chloride, followed by the reaction with 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. Another method involves the reaction of 2,4-dimethylphenylisocyanate with 4-fluorobenzenesulfonyl chloride, followed by the reaction with 1,2,3,4-tetrahydroisoquinoline-3-carboxamide.
Aplicaciones Científicas De Investigación
DMTQ has been used in various scientific research applications, including the study of dopamine D3 receptor antagonists and their effects on drug addiction. It has also been used in the study of the effects of D3 receptor antagonists on the reward system in the brain and their potential use in the treatment of drug addiction.
Propiedades
Fórmula molecular |
C24H23FN2O3S |
|---|---|
Peso molecular |
438.5 g/mol |
Nombre IUPAC |
N-(2,4-dimethylphenyl)-2-(4-fluorophenyl)sulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxamide |
InChI |
InChI=1S/C24H23FN2O3S/c1-16-7-12-22(17(2)13-16)26-24(28)23-14-18-5-3-4-6-19(18)15-27(23)31(29,30)21-10-8-20(25)9-11-21/h3-13,23H,14-15H2,1-2H3,(H,26,28) |
Clave InChI |
IZRHWUMULNLSRG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC(=O)C2CC3=CC=CC=C3CN2S(=O)(=O)C4=CC=C(C=C4)F)C |
SMILES canónico |
CC1=CC(=C(C=C1)NC(=O)C2CC3=CC=CC=C3CN2S(=O)(=O)C4=CC=C(C=C4)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,6-Dichlorobenzyl 5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl sulfide](/img/structure/B284695.png)
![3-{2-[(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)methyl]benzyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284698.png)
![2-(7-tert-butyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-N-phenylacetamide](/img/structure/B284699.png)
![7-tert-butyl-3-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284700.png)



![N-[4-(dimethylamino)phenyl]-4-(4-methoxyphenoxy)butanamide](/img/structure/B284705.png)


![N-{[3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]acetyl}urea](/img/structure/B284714.png)
![2-[(1-Butyl-2,5-dioxo-3-pyrrolidinyl)sulfanyl]nicotinic acid](/img/structure/B284719.png)

![N-{3-[2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]phenyl}acetamide](/img/structure/B284737.png)
